REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:10][OH:11]>[O-2].[O-2].[Mn+4].ClCCl>[Br:1][CH2:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:10]=[O:11] |f:1.2.3|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1Cl)CO
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
by stirring at mom temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
STIRRING
|
Details
|
with stirring at 40° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by column chromatography (silica gel, elution solvent: heptane/ethyl acetate=99/1->90/10)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=O)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289 mg | |
YIELD: PERCENTYIELD | 66.2% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |